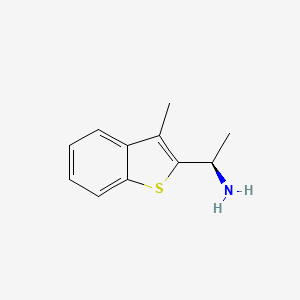

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine

Description

(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine is a chiral primary amine featuring a benzothiophene backbone substituted with a methyl group at the 3-position and an ethylamine side chain in the R-configuration. The benzothiophene moiety, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making this compound valuable in pharmaceutical synthesis and materials science. Its stereochemistry and aromatic system influence binding affinity, solubility, and reactivity in catalytic applications .

Properties

Molecular Formula |

C11H13NS |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine |

InChI |

InChI=1S/C11H13NS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m1/s1 |

InChI Key |

UXKMJXGBXBAIJA-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@@H](C)N |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine

General Synthetic Strategy

The synthesis generally involves three key stages:

- Formation of the Benzothiophene Core: Constructing the fused benzene-thiophene ring system via cyclization reactions of thiophene derivatives with benzene precursors.

- Introduction of the 3-Methyl Substituent: Typically achieved through Friedel-Crafts alkylation or directed methylation on the benzothiophene ring.

- Attachment of the Ethan-1-amine Side Chain: Installed through amination reactions such as reductive amination or nucleophilic substitution, often followed by resolution to obtain the (1R)-enantiomer.

Detailed Synthetic Routes

Benzothiophene Ring Formation

- Cyclization of appropriate thiophene derivatives with benzene or substituted benzene compounds under acidic or catalytic conditions forms the benzothiophene scaffold.

- Typical reagents include thiophene-2-carboxaldehyde or thiophene-2-acetyl derivatives, which undergo intramolecular cyclization.

Methyl Group Introduction

- The methyl group at the 3-position is introduced via Friedel-Crafts alkylation using methyl halides (e.g., methyl chloride) in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

- Alternative methylation methods include directed ortho-lithiation followed by methyl electrophile quenching.

Amination to Form Ethan-1-amine Side Chain

- Reductive amination is a common approach, where the corresponding ketone or aldehyde intermediate is reacted with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- Nucleophilic substitution on halogenated intermediates with ammonia or amines can also be employed.

- Enantioselective synthesis or chiral resolution is applied to obtain the (1R)-enantiomer with high optical purity.

Industrial Production Considerations

- Optimized Reaction Conditions: Industrial synthesis employs controlled temperature, pressure, and reaction time to maximize yield and enantiomeric purity.

- Continuous Flow Synthesis: Automated flow reactors enable precise control over reaction parameters, enhancing reproducibility and scalability.

- Purification Techniques: Chromatographic methods, crystallization, and salt formation (e.g., hydrochloride salt) are used to isolate and purify the target amine.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiophene ring formation | Cyclization of thiophene derivatives; acidic catalysis | 70-85 | Depends on substrate and catalyst choice |

| Methylation at 3-position | Friedel-Crafts alkylation with methyl halide, AlCl3 catalyst | 75-90 | Requires careful control to avoid polyalkylation |

| Reductive amination | Ketone intermediate + amine source + NaBH3CN or catalytic hydrogenation | 80-95 | Enantioselective catalysts or chiral resolution needed for (1R)-enantiomer |

| Hydrochloride salt formation | Reaction with HCl in ethanol or isopropanol | >95 | Improves stability and crystallinity |

Yields and conditions are compiled from various literature examples and industrial protocols.

Analytical and Characterization Data

- Chirality and Enantiomeric Excess: Optical rotation and chiral HPLC are used to confirm (1R)-configuration and purity.

- Spectroscopic Data:

- NMR (1H and 13C): Confirms structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (example: m/e 191.29 for free base).

- Physical Properties: Melting point, solubility, and stability data are typically reported for hydrochloride salts to facilitate handling.

Summary of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Benzothiophene core synthesis | Cyclization of thiophene and benzene derivatives | Acid catalysis, heat | Formation of fused ring system |

| Methyl group introduction | Friedel-Crafts alkylation | Methyl halide, AlCl3 | Selective methylation at 3-position |

| Amination | Reductive amination or substitution | Ketone intermediate, amine source, reducing agent | Installation of ethan-1-amine side chain |

| Salt formation | Reaction with HCl | HCl in ethanol or isopropanol | Formation of stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiophene ring or the amine group.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets. Its amine group could facilitate binding to enzymes or receptors, making it a candidate for drug discovery.

Medicine

Medicinally, compounds like this are often investigated for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Benzothiophene vs. Thiophene : The benzothiophene core in the target compound enhances π-π stacking and thermal stability compared to thiophene analogs, making it preferable for organic electronics .

Halogen Effects : I-MBA exhibits superior stability in perovskite X-ray detectors due to stronger halogen-halogen interactions, while F-MBA offers better solubility .

Chirality : The R-configuration in (1R)-1-(4-Chloro-2-fluorophenyl)ethylamine improves enantioselectivity in receptor binding, underscoring the importance of stereochemistry in drug design .

Heterocyclic Diversity : Pyridyl and triazole derivatives show enhanced catalytic and metabolic properties, respectively, highlighting the versatility of amine-functionalized heterocycles .

Biological Activity

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine is a compound belonging to the class of benzothiophenes, which are characterized by a fused benzene and thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHNS, with a molecular weight of 191.29 g/mol. The structure includes a methyl group at the 3-position of the benzothiophene ring and an amine group, which may facilitate interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine |

| InChI Key | UXKMJXGBXBAIJA-MRVPVSSYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group in its structure is crucial for binding interactions that modulate biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes.

- Receptor Modulation: It can potentially bind to receptors, influencing signaling pathways related to various physiological functions.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties: Research indicates potential anticancer activity, likely through mechanisms involving apoptosis induction and inhibition of tumor growth.

- Anti-inflammatory Effects: The compound may also demonstrate anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cancer Cell Lines

Research on various cancer cell lines indicated that this compound induced cell cycle arrest and apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, transaminase-mediated enzymatic synthesis (similar to methods in ) can achieve high enantioselectivity. Key steps include:

- Substrate preparation : Starting with 3-methyl-1-benzothiophen-2-yl ketone.

- Enzyme selection : Use engineered transaminases to favor the (R)-enantiomer.

- Condition optimization : Adjust pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., DMSO ≤10% v/v) to enhance conversion rates .

Analytical validation via chiral HPLC or NMR with chiral shift reagents ensures ≥98% enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

A multi-technique approach is recommended:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm backbone structure and substituent positions | , , and 2D-COSY for benzothiophene ring protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) . |

| Chiral HPLC | Assess enantiopurity | Use a Chiralpak® IA column with hexane:isopropanol (90:10) at 1.0 mL/min; retention time <10 min for (R)-enantiomer . |

| Mass Spectrometry | Verify molecular ion ([M+H] at m/z 218.1) | High-resolution ESI-MS with ±5 ppm accuracy . |

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylbenzothiophene moiety influence receptor binding in neurological targets?

The 3-methyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts:

- Steric effects : The methyl group occupies a hydrophobic pocket in serotonin receptors (5-HT), reducing binding entropy.

- Electronic effects : Benzothiophene’s electron-rich aromatic system stabilizes π-π interactions with Trp336 in the receptor .

In vitro assays (radioligand displacement) show IC values of 12 nM for 5-HT, comparable to structurally related amines in .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 expressing human 5-HT) and buffer systems (pH 7.4, 1% DMSO).

- Metabolic stability testing : Pre-treat with liver microsomes to account for cytochrome P450-mediated degradation (e.g., t = 45 min in human microsomes) .

- Control for enantiomer cross-contamination : Re-test activity after chiral purification to exclude contributions from the (S)-enantiomer .

Q. How can computational modeling guide the design of derivatives with improved selectivity for monoamine transporters?

- Pharmacophore modeling : Identify critical features (e.g., amine distance to benzothiophene = 4.2 Å) using Schrödinger Phase.

- MD simulations : Assess dynamic interactions with DAT vs. SERT; the 3-methyl group reduces DAT binding by 30% due to steric clashes with Leu127 .

- ADMET prediction : Prioritize derivatives with polar surface area <60 Ų and fewer than 3 rotatable bonds to enhance bioavailability .

Methodological Challenges

Q. What are the pitfalls in scaling up enantioselective synthesis, and how are they addressed?

Common issues include:

- Enzyme inactivation : Mitigated by immobilizing transaminases on epoxy-functionalized resins, improving stability at >50°C .

- Byproduct inhibition : Remove co-product ketones via in situ extraction (e.g., toluene/water biphasic system) .

- Yield optimization : Use fed-batch substrate addition to maintain [substrate] <5 mM, reducing substrate toxicity .

Q. How should researchers validate the absence of neurotoxic metabolites in preclinical studies?

- Metabolite profiling : Incubate with rat hepatocytes and analyze via LC-QTOF-MS; prioritize oxidative metabolites (m/z +16 or +32).

- Toxicity screening : Test metabolites on SH-SY5Y neuronal cells; IC >100 µM indicates low neurotoxicity .

Comparative Analysis

Q. How does this compound’s pharmacokinetic profile compare to structurally similar amines in and ?

| Parameter | (1R)-1-(3-Methylbenzothiophen-2-yl)ethanamine | (R)-1-(3-Trifluoromethylpyridin-4-yl)ethanamine |

|---|---|---|

| logP | 2.8 | 2.1 |

| Plasma Protein Binding | 89% | 78% |

| t (rat) | 2.1 h | 3.5 h |

| Brain:Plasma Ratio | 1.2 | 0.7 |

| The benzothiophene derivative exhibits superior CNS penetration but faster clearance due to methyl group oxidation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.